molecular formula C17H15N3O3 B025369 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- CAS No. 108086-41-5

3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo-

Cat. No. B025369
CAS RN: 108086-41-5
M. Wt: 309.32 g/mol
InChI Key: CXTMXLGYEAHONQ-UHFFFAOYSA-N
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Description

3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications.

Mechanism of Action

The mechanism of action of 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
In addition to its antiproliferative and anti-inflammatory properties, 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- has been shown to have other biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and can also inhibit angiogenesis (the formation of new blood vessels) in tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- in lab experiments is its potent antiproliferative activity against various cancer cell lines. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo-. One area of research could focus on identifying the specific enzymes targeted by the compound and elucidating its mechanism of action. Another area of research could involve the development of more potent analogs of the compound for use in cancer therapy. Additionally, the potential use of 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- in combination with other drugs or therapies could also be explored.

Synthesis Methods

The synthesis of 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- involves the reaction of 3-methoxyaniline with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- has been extensively studied for its potential in various scientific research applications. It has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

properties

CAS RN

108086-41-5

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C17H15N3O3/c1-23-13-6-4-5-12(9-13)19-16(21)10-20-11-18-15-8-3-2-7-14(15)17(20)22/h2-9,11H,10H2,1H3,(H,19,21)

InChI Key

CXTMXLGYEAHONQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Other CAS RN

108086-41-5

synonyms

N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

Origin of Product

United States

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